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Introduction

L-364,918, also known as devazepide, is a potent, selective, and orally active nonpeptide
antagonist of the cholecystokinin 1 (CCK1) receptor.[1] Its high affinity and specificity for the
CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for
elucidating the diverse physiological roles of CCK1 receptor signaling.[2] This technical guide
provides a comprehensive overview of L-364,918, including its pharmacological properties,
detailed experimental protocols for its use, and a summary of its application in dissecting CCK1
receptor-mediated signaling pathways.

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the
brain, regulating processes such as pancreatic enzyme secretion, gallbladder contraction,
satiety, and gastric emptying.[3][4] These effects are primarily mediated through two G protein-
coupled receptors: CCK1 and CCK2.[3] L-364,918's ability to selectively block CCK1 receptors
allows researchers to isolate and study the specific functions attributed to this receptor
subtype.[2][3]

Pharmacological Profile of L-364,918

The utility of L-364,918 as a research tool is underscored by its impressive potency and
selectivity for the CCK1 receptor. This section summarizes the key quantitative data that define
its pharmacological profile.
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Binding Affinity and Selectivity

L-364,918 exhibits high affinity for the CCK1 receptor, with inhibitory constant (Ki) and half-
maximal inhibitory concentration (IC50) values in the picomolar to low nanomolar range. Its
selectivity for CCK1 over CCK2 is a critical feature, allowing for precise investigation of CCK1-
mediated pathways.

Parameter Species/Tissue Value Receptor Subtype
IC50 Rat Pancreas 81 pM CCK1
IC50 Bovine Gallbladder 45 pM CCK1
IC50 Guinea Pig Brain 245 nM CCK2
IC50 Human ~5nM CCK1
IC50 Human >1 UM (low affinity) CCK2

Table 1: Binding Affinity of L-364,918 for CCK Receptors.[1][2]

The data clearly illustrate the significantly higher affinity of L-364,918 for the CCK1 receptor
across different species compared to the CCK2 receptor.

CCK1 Receptor Signaling Pathways

Activation of the CCK1 receptor initiates a cascade of intracellular signaling events. L-364,918
is instrumental in confirming that these pathways are indeed mediated by the CCK1 receptor.
The primary signaling pathways include the Gg/11 and Gs protein-coupled pathways.[5][6]

Gg/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway for the CCK1 receptor is through the Gg/11 family of G
proteins.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytoplasm and
binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium
(Ca2+) into the cytosol.[5][7][8] This increase in intracellular calcium is a hallmark of CCK1
receptor activation and can be effectively blocked by L-364,918.[8]
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Caption: Gg/11-PLC-IP3-Ca2+ signaling pathway of the CCK1 receptor.

Gs-cAMP Pathway

In addition to the Gq pathway, the CCK1 receptor can also couple to the stimulatory G protein,
Gs.[5][9][10] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn
catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second
messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream
targets, leading to a cellular response.[5] The contribution of this pathway to the overall
physiological effects of CCK can be investigated using L-364,918 to ensure the observed
effects are CCK1 receptor-dependent.
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Caption: Gs-cAMP signaling pathway of the CCK1 receptor.

Experimental Protocols

L-364,918 is utilized in a variety of in vitro and in vivo experimental settings to probe CCK1
receptor function. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-364,918 for the CCKL1 receptor by
measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the inhibitory constant (Ki) of L-364,918 for the CCK1 receptor.
Materials:

e Membrane preparations from cells expressing the CCK1 receptor (e.g., rat pancreatic acini).
[13]
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Radiolabeled CCK analog (e.g., [1251]CCK-8).[13]

L-364,918.

Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, 0.1 mM EDTA, pH 7.4).[11]
Wash buffer (ice-cold).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and
varying concentrations of L-364,918 in the binding buffer.[11][12]

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[11]

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free radioligand.[11]

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
Measure the radioactivity retained on the filters using a scintillation counter.[11]

Plot the percentage of specific binding against the logarithm of the L-364,918 concentration
to determine the 1C50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.[13]
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Caption: Experimental workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay
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This functional assay measures the ability of L-364,918 to block agonist-induced increases in
intracellular calcium, a direct consequence of Gg/11 pathway activation.[8][14][15]

Objective: To assess the antagonistic activity of L-364,918 on CCK1 receptor-mediated calcium
release.

Materials:

o Cells expressing the CCK1 receptor (e.g., CHO-CCKI1R cells).[14]

e CCK agonist (e.g., CCK-8).[8]

e [-364,918.

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

o Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
e Fluorometric imaging plate reader or fluorescence microscope.[8][15]
Procedure:

o Seed cells in a multi-well plate and allow them to attach overnight.[14]
e Load the cells with a calcium-sensitive fluorescent dye.[14]

e Wash the cells to remove excess dye.

e Pre-incubate the cells with varying concentrations of L-364,918.

» Stimulate the cells with a fixed concentration of a CCK agonist.

e Measure the change in fluorescence intensity over time using a plate reader or microscope.
[15]

e The inhibition of the agonist-induced calcium signal by L-364,918 is used to determine its
potency as an antagonist.
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Caption: Experimental workflow for an intracellular calcium mobilization assay.
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In Vivo Studies

L-364,918 is orally active and can be used in animal models to investigate the physiological
roles of CCK1 receptors.[16][17] These studies often involve administering L-364,918 to
animals and then challenging them with a CCK agonist or a physiological stimulus known to
release endogenous CCK.

Example Application: Investigating the role of CCK1 receptors in gastric emptying.[17]
Procedure:

o Administer L-364,918 or a vehicle control to a cohort of animals (e.g., rats) via oral gavage.
o After a set pre-treatment time, administer a test meal containing a non-absorbable marker.
o At a predetermined time point, euthanize the animals and collect the stomach contents.

o Measure the amount of the marker remaining in the stomach to determine the rate of gastric
emptying.

o Areversal of CCK-induced delay in gastric emptying by L-364,918 would indicate the
involvement of CCK1 receptors.[17]

Conclusion

L-364,918 is an indispensable tool for researchers in the fields of pharmacology, physiology,
and drug development. Its high potency and selectivity for the CCKL1 receptor enable the
precise dissection of the signaling pathways and physiological functions mediated by this
receptor. The experimental protocols outlined in this guide provide a framework for utilizing L-
364,918 to further our understanding of CCK1 receptor biology and its potential as a
therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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